molecular formula C10H12O4 B058013 Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate CAS No. 102654-39-7

Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate

Cat. No.: B058013
CAS No.: 102654-39-7
M. Wt: 196.2 g/mol
InChI Key: XAEXAICFDSHISN-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for MBX-8025 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including esterification, etherification, and sulfonation .

Chemical Reactions Analysis

MBX-8025 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: MBX-8025 can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

Mechanism of Action

MBX-8025 exerts its effects by selectively activating the peroxisome proliferator-activated receptor delta (PPAR-δ). This activation leads to the regulation of gene expression involved in lipid metabolism, inflammation, and energy homeostasis. The compound’s mechanism of action includes:

Comparison with Similar Compounds

MBX-8025 is unique compared to other PPAR-δ agonists due to its high selectivity and potency. Similar compounds include:

Biological Activity

Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate, also known by its CAS number 102654-39-7, is an organic compound notable for its significant biological activities. This article examines its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a phenolic structure with both hydroxy and ester functional groups. Its chemical formula is C10H12O4C_{10}H_{12}O_4, and it is primarily recognized for its role in lipid metabolism and inflammation regulation through its interaction with peroxisome proliferator-activated receptor delta (PPAR-δ) .

The compound acts as a selective agonist for PPAR-δ, a receptor crucial in regulating gene expression related to:

  • Lipid metabolism
  • Energy homeostasis
  • Inflammatory responses

Activation of PPAR-δ by this compound has been linked to potential therapeutic effects in metabolic disorders such as dyslipidemia, metabolic syndrome, and type 2 diabetes .

1. Metabolic Regulation

Research indicates that this compound enhances lipid metabolism by promoting fatty acid oxidation and reducing lipid accumulation in tissues. This property makes it a candidate for treating metabolic disorders.

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. It has been shown to inhibit lipopolysaccharide (LPS)-induced production of reactive oxygen species (ROS) in macrophages, indicating its potential in managing inflammatory conditions .

3. Antioxidant Activity

This compound demonstrates antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional similarities between this compound and related compounds:

Compound NameChemical FormulaUnique Features
ElafibranorC21H24ClN5O4SDual PPAR agonist, used in NASH treatment
GW501516C21H18F3N3O3SWell-known PPAR-δ agonist studied for lipid metabolism
Ethyl 3-HydroxyphenylacetateC10H12O3Similar ester structure but different hydroxyl positioning

This compound is distinguished by its specific interaction with PPAR-δ receptors and its unique hydroxylation pattern on the phenolic ring, which may enhance its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Metabolic Studies : A study demonstrated that treatment with this compound resulted in significant reductions in triglyceride levels and improvements in insulin sensitivity in animal models of metabolic syndrome .
  • Anti-inflammatory Research : In vitro studies showed that this compound effectively reduced the secretion of TNF-alpha and IL-6 from LPS-stimulated macrophages, highlighting its anti-inflammatory potential .
  • Antioxidant Studies : The compound was assessed for its ability to scavenge free radicals, showing promising results that suggest it may protect against oxidative damage .

Properties

IUPAC Name

ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEXAICFDSHISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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